N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)naphthalene-2-carboxamide
Description
N-(2-{4-[(2-Methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)naphthalene-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative, a heterocyclic scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications. The compound features:
- A pyrazolo[3,4-d]pyrimidine core, a bicyclic structure known for mimicking purine bases and interacting with ATP-binding sites in enzymes.
- 4-(2-Methylpropyl)amino substitution at position 4, which may enhance hydrophobic interactions with target proteins.
- A naphthalene-2-carboxamide ethyl side chain at position 1, providing bulk and aromatic stacking capabilities.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS/c1-15(2)13-25-20-19-14-26-29(21(19)28-23(27-20)31-3)11-10-24-22(30)18-9-8-16-6-4-5-7-17(16)12-18/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,24,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIPJVPYTZASLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Comparison :
- The naphthalene-2-carboxamide group in the target compound likely increases hydrophobic binding compared to the phenyl-acetamide in 1204594-51-3, which may favor solubility but reduce membrane permeability.
- The methylsulfanyl group at position 6 in the target compound may offer better metabolic stability than the phenyl group in 1204594-51-3, which is prone to oxidative metabolism .
Non-Core Structural Analogs
4-Cyclohexanecarbonyl-[1,4]diazepane-1-carboxylic acid (4-ethyl-phenyl)-amide (CAS: 1028852-39-2)
- Core Structure : [1,4]Diazepane (a seven-membered ring) instead of pyrazolo[3,4-d]pyrimidine.
- The cyclohexanecarbonyl group introduces conformational rigidity, which may limit target adaptability compared to the pyrazolo-pyrimidine scaffold .
[(R)-4-(3'-Methanesulfonyl-biphenyl-4-sulfonylamino)-4,5,6,7-tetrahydro-indazol-1-yl]-acetic acid (CAS: 1204533-30-1)
- Core Structure : Tetrahydro-indazole, a saturated analog of pyrazolo[3,4-d]pyrimidine.
- Key Differences : The indazole core lacks the pyrimidine ring, reducing hydrogen-bonding capacity. The methanesulfonyl-biphenyl group adds steric bulk but may improve solubility via sulfonamide polarity .
Research Findings and Limitations
- Data Gaps : The provided evidence lacks direct biochemical or pharmacological data for the target compound. Comparisons are inferred from structural analogs.
- Hypothesized Advantages :
- Potential Drawbacks: High molecular weight (due to naphthalene) may reduce oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
